molecular formula C18H19BrN2O2 B3900279 1-(4-bromophenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol

1-(4-bromophenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol

Cat. No. B3900279
M. Wt: 375.3 g/mol
InChI Key: DDZJJMBVLDITIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol, also known as BIBP-3226, is a selective antagonist of the neuropeptide Y (NPY) Y1 receptor. It was first synthesized in 1994 and has since been widely used in scientific research for its ability to block the effects of NPY on Y1 receptors.

Mechanism of Action

1-(4-bromophenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol acts as a competitive antagonist of the NPY Y1 receptor, blocking the binding of NPY to this receptor and preventing its downstream effects. The NPY Y1 receptor is widely expressed in the brain and peripheral tissues, and is involved in the regulation of numerous physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of food intake, the modulation of energy metabolism, and the regulation of cardiovascular function. It has also been shown to have potential therapeutic benefits in the treatment of obesity, diabetes, and cardiovascular disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-bromophenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol in lab experiments is its selectivity for the NPY Y1 receptor, which allows for specific targeting of this receptor without affecting other receptors or pathways. However, a limitation of using this compound is its relatively low potency compared to other NPY receptor antagonists, which may require higher concentrations or longer exposure times to achieve desired effects.

Future Directions

There are several future directions for research involving 1-(4-bromophenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol. One area of interest is the potential therapeutic benefits of targeting the NPY system in the treatment of obesity, diabetes, and cardiovascular disease. Another area of interest is the role of NPY in the regulation of stress and anxiety, and the potential use of NPY receptor antagonists like this compound in the treatment of these conditions. Additionally, further research is needed to fully elucidate the mechanisms underlying the effects of this compound on food intake, energy metabolism, and cardiovascular function.

Scientific Research Applications

1-(4-bromophenoxy)-3-(2-ethyl-1H-benzimidazol-1-yl)-2-propanol has been used in numerous scientific studies to investigate the role of NPY in various physiological processes. For example, it has been used to study the effects of NPY on food intake, energy metabolism, and cardiovascular function. It has also been used to investigate the potential therapeutic benefits of targeting the NPY system in the treatment of obesity, diabetes, and cardiovascular disease.

properties

IUPAC Name

1-(4-bromophenoxy)-3-(2-ethylbenzimidazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O2/c1-2-18-20-16-5-3-4-6-17(16)21(18)11-14(22)12-23-15-9-7-13(19)8-10-15/h3-10,14,22H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZJJMBVLDITIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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